N-(2,3-dichlorophenyl)-4-fluorobenzamide
Description
Chemical Identity:
N-(2,3-Dichlorophenyl)-4-fluorobenzamide (CAS: 90665-22-8) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a para-fluorine substituent on the benzoyl ring (Fig. 1). This compound is structurally optimized for interactions with biological targets, leveraging halogen substituents to modulate electronic properties and lipophilicity .
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18) |
InChI Key |
DWOQLSGVXDJBIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Electronic Effects
- Halogen Positioning: The 2,3-dichloro substitution in the target compound creates a steric and electronic profile distinct from the 3,5-dichloro isomer (CAS: 316142-26-4). The 2,3-configuration enhances π-π stacking with aromatic residues in receptor binding pockets, whereas 3,5-substitution may favor hydrophobic interactions . The para-fluorine on the benzoyl ring reduces electron density, increasing resistance to oxidative metabolism compared to non-fluorinated analogs .
Piperazine and Linker Modifications :
Pharmacokinetic and Metabolic Differences
Metabolism :
- Fluorinated benzamides (e.g., target compound) exhibit slower hepatic clearance due to fluorine’s electronegativity stabilizing the amide bond against CYP3A4-mediated hydrolysis .
- Piperazine-containing analogs (e.g., NGB 2904) are prone to N-dealkylation, reducing their systemic exposure compared to simpler benzamides .
Solubility and Bioavailability :
Functional Implications in Drug Design
- Receptor Binding: The 2,3-dichlorophenyl group in the target compound aligns with dopamine D3 receptor pharmacophores, while 4-fluorobenzamide contributes to selectivity over D2 receptors. Piperazine-linked analogs show higher affinity but reduced selectivity due to extended interactions with non-target receptors . Etobenzanid’s ethoxymethoxy group disrupts plant cellulose synthase, illustrating how minor substituent changes redirect biological activity entirely .
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